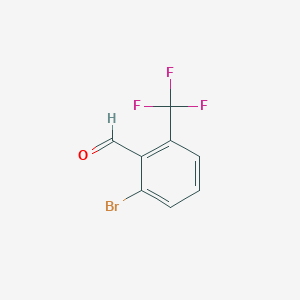
3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine
Overview
Description
Scientific Research Applications
Building Blocks for Life-Sciences-Oriented Research
An efficient and straightforward large-scale synthesis has made various (trifluoromethoxy)pyridines, including derivatives of 3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine, readily accessible. These compounds serve as important building blocks for life-sciences-oriented research, enabling regioselective functionalization and contributing to the development of new chemical entities with potential biological activity (Manteau et al., 2010).
Synthesis of Highly Efficient Herbicides
The compound has been utilized as a key intermediate in the synthesis of highly efficient herbicides. For example, its transformation from nicotinamide through a series of reactions has led to the development of trifloxysulfuron, a potent herbicidal compound, demonstrating the chemical's role in agricultural advancements (Zuo Hang-dong, 2010).
Spectroscopic and Optical Studies
Spectroscopic characterization and density functional theory studies of closely related bromo-trifluoromethylpyridine compounds have provided insights into their structural and electronic properties. These investigations are crucial for understanding the fundamental aspects of these molecules, which can be leveraged in material science, photoluminescent materials, and electronic applications (H. Vural & M. Kara, 2017).
Antimicrobial Research
Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This research avenue highlights the compound's potential in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (B. Reddy & K. Prasad, 2021).
Advanced Material Synthesis
The compound's utility extends into the synthesis of advanced materials, including those with potential applications in catalysis, electronic devices, and luminescent materials. By serving as a precursor or building block, this compound contributes to the creation of novel compounds and complexes with tailored properties (Arturo Gamonal Ruiz-Crespo et al., 2022).
Mechanism of Action
Safety and Hazards
The safety information for “3-Bromo-4-(2,2,2-trifluoroethoxy)pyridine” indicates that it has the GHS07 pictogram. The hazard statements include H315, H319, and H335, and the precautionary statements include P260 and P280 . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .
Future Directions
properties
IUPAC Name |
3-bromo-4-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-12-2-1-6(5)13-4-7(9,10)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEMAOMMHYTAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)
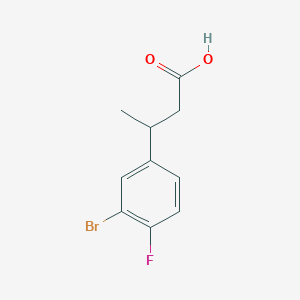

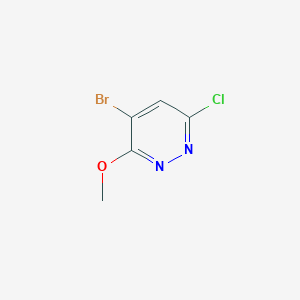
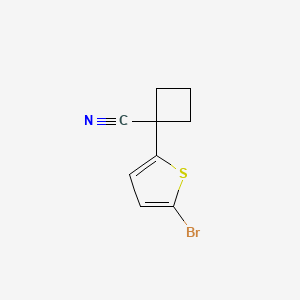



![tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1380377.png)
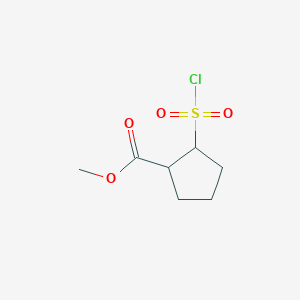
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1380380.png)
